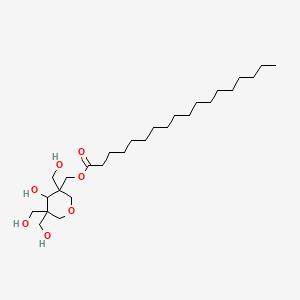
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is a complex organic compound that features a pyran ring substituted with multiple hydroxyl groups and a stearate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate typically involves the esterification of stearic acid with a tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methanol precursor. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to promote ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. Its structural features make it a suitable candidate for investigating the interactions between enzymes and substrates.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of hydroxyl groups and ester linkages may impart bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an additive in polymer formulations to enhance properties such as flexibility and thermal stability.
Wirkmechanismus
The mechanism of action of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that influence the compound’s behavior in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in polymer stabilization.
Methanesulfonyl chloride: An organosulfur compound used in organic synthesis.
Uniqueness
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is unique due to its combination of a pyran ring with multiple hydroxyl groups and a stearate ester
Eigenschaften
CAS-Nummer |
67953-13-3 |
|---|---|
Molekularformel |
C27H52O7 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
[4-hydroxy-3,5,5-tris(hydroxymethyl)oxan-3-yl]methyl octadecanoate |
InChI |
InChI=1S/C27H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)34-23-27(20-30)22-33-21-26(18-28,19-29)25(27)32/h25,28-30,32H,2-23H2,1H3 |
InChI-Schlüssel |
BPFNDUHQLDMVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


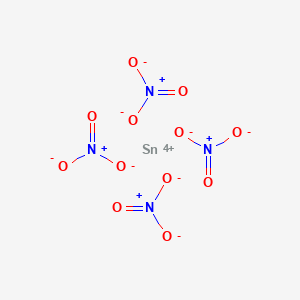
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
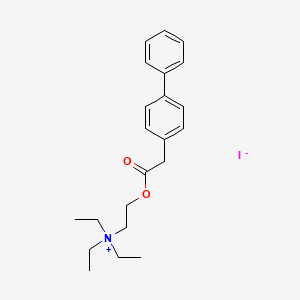
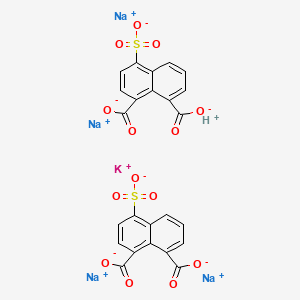
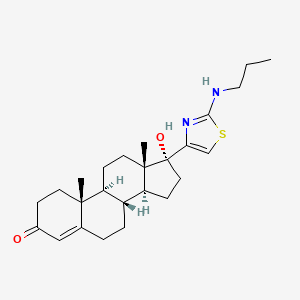
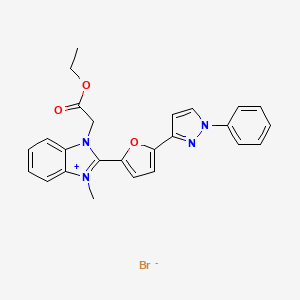
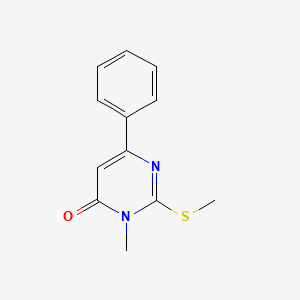
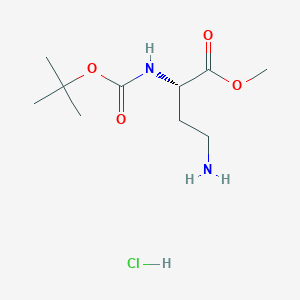
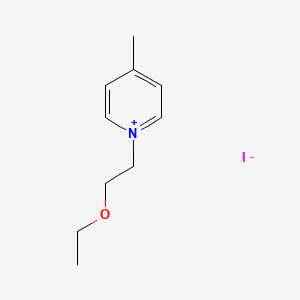
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)




